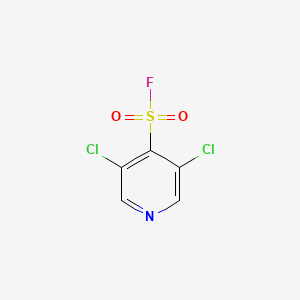

3,5-Dichloropyridine-4-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dichloropyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H2Cl2FNO2S and a molecular weight of 230.05 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions, a sulfonyl fluoride group at the 4th position, and a fluorine atom. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloropyridine-4-sulfonyl fluoride typically involves the reaction of 3,5-dichloropyridine with sulfonyl fluoride reagents under controlled conditions. One common method involves the use of sodium methoxide as a base, which facilitates the substitution reaction . The reaction is carried out at elevated temperatures, often in the presence of a palladium catalyst and ammonium formate, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through various techniques such as crystallization and distillation.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dichloropyridine-4-sulfonyl fluoride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Sodium Methoxide: Used as a base in substitution reactions.

Palladium Catalyst: Facilitates coupling reactions.

Ammonium Formate: Used in reduction reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Applications De Recherche Scientifique

3,5-Dichloropyridine-4-sulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3,5-Dichloropyridine-4-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes and other proteins, making it a useful tool in biochemical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dichloropyridine: Lacks the sulfonyl fluoride group, making it less reactive in certain types of chemical reactions.

4-Sulfonyl Fluoride Pyridine: Similar structure but with different substitution patterns, leading to different reactivity and applications.

3,5-Difluoropyridine: Contains fluorine atoms instead of chlorine, resulting in different chemical properties and reactivity.

Uniqueness

3,5-Dichloropyridine-4-sulfonyl fluoride is unique due to the presence of both chlorine and sulfonyl fluoride groups, which confer distinct reactivity and versatility in chemical synthesis and research applications .

Activité Biologique

3,5-Dichloropyridine-4-sulfonyl fluoride (DPSF) is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its potential biological activities and applications in drug development. This article explores the biological activity of DPSF, its mechanism of action, and its applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

DPSF features a pyridine ring with two chlorine substitutions at the 3 and 5 positions, along with a sulfonyl fluoride group at the 4 position. This unique structure enhances its electrophilic properties, making it a valuable tool in biochemical research.

| Property | Description |

|---|---|

| Chemical Formula | C5H3Cl2F1N1O2S |

| Molecular Weight | 202.06 g/mol |

| Functional Groups | Pyridine, Sulfonyl Fluoride |

The biological activity of DPSF primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The sulfonyl fluoride group acts as a strong electrophile, allowing for selective modification of amino acid residues such as serine, cysteine, and lysine. This characteristic is pivotal in the development of covalent inhibitors targeting various enzymes.

Key Mechanisms:

- Covalent Bond Formation : DPSF interacts with nucleophilic residues in proteins, leading to irreversible inhibition.

- Enzyme Inhibition : The compound has been shown to inhibit serine hydrolases effectively, which are critical in various biological processes.

Biological Activity

Research has demonstrated that DPSF exhibits significant biological activity across multiple domains:

- Antiproliferative Activity : Studies have indicated that DPSF can inhibit the proliferation of cancer cell lines. For instance, it was evaluated against breast and colon cancer cell lines, showing promising results in reducing cell viability.

- Enzyme Inhibition : DPSF has been utilized as a probe to study enzyme interactions. It has shown efficacy in inhibiting enzymes involved in lipid metabolism and other biochemical pathways.

- Target Identification : The compound serves as a valuable tool for identifying protein targets in cellular systems due to its reactive nature.

Case Studies

Several studies have highlighted the biological applications of DPSF:

- Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of DPSF on various cancer cell lines, revealing IC50 values that indicate effective inhibition compared to control compounds .

- Enzyme Activity Profiling : Research involving chemoproteomics demonstrated that DPSF could covalently modify specific enzymes, allowing for detailed mapping of enzyme binding sites and functional residues .

Applications in Research

DPSF's unique properties make it suitable for various applications:

- Chemical Biology : As a reactive probe, it aids in studying enzyme mechanisms and identifying drug targets.

- Pharmaceutical Development : Its ability to inhibit specific enzymes positions it as a candidate for developing new therapeutics.

- Agrochemical Production : The compound's reactivity can be harnessed in synthesizing agrochemicals.

Propriétés

IUPAC Name |

3,5-dichloropyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FNO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRBQDFDBMEMSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)S(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.